
Ethyl-(Z)-2,3-dibromopropenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-(Z)-2,3-dibromopropenoate is an organic compound characterized by the presence of two bromine atoms attached to a propenoate ester. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields. Its molecular formula is C5H6Br2O2, and it is often used as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-(Z)-2,3-dibromopropenoate can be synthesized through several methods, including:
Bromination of Ethyl Propenoate: This method involves the addition of bromine to ethyl propenoate under controlled conditions to ensure the formation of the (Z)-isomer. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent the formation of unwanted by-products.
Halogen Exchange Reactions: Another method involves the exchange of halogens on a pre-existing dibromo compound, using reagents like sodium bromide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various addition products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines are commonly used.
Solvents: Dichloromethane, ethanol, and water are typical solvents.
Catalysts: Phase transfer catalysts or Lewis acids may be employed to enhance reaction rates.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alcohols to amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Applications De Recherche Scientifique
Ethyl-(Z)-2,3-dibromopropenoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and to develop enzyme inhibitors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl-(Z)-2,3-dibromopropenoate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of bromide ions.
Molecular Targets and Pathways:
Enzymatic Reactions: It can inhibit or modify the activity of enzymes by reacting with active site residues.
Polymerization: It can initiate or propagate polymerization reactions, leading to the formation of new materials.
Comparaison Avec Des Composés Similaires
Ethyl-(Z)-2,3-dibromopropenoate can be compared with other dibromo compounds such as:
Ethyl-(E)-2,3-dibromopropenoate: The (E)-isomer has different spatial arrangement of bromine atoms, leading to different reactivity and applications.
Dibromoethane: A simpler dibromo compound used in different contexts, such as fumigation and organic synthesis.
Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form. This makes it particularly valuable in stereoselective synthesis and in applications requiring precise control over molecular geometry.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science. Its unique properties and reactivity make it a valuable tool for scientists and industrial chemists alike.
Propriétés
Formule moléculaire |
C5H6Br2O2 |
|---|---|
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
ethyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3- |
Clé InChI |
RCZNRJVVXOOAHG-ARJAWSKDSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/Br)/Br |
SMILES canonique |
CCOC(=O)C(=CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




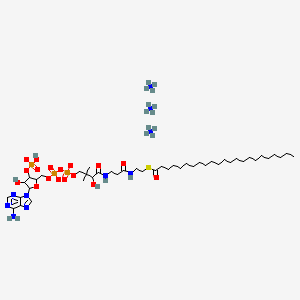
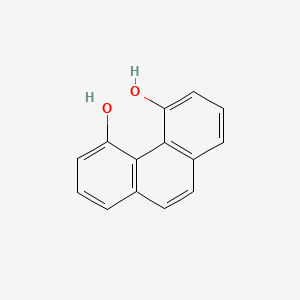
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
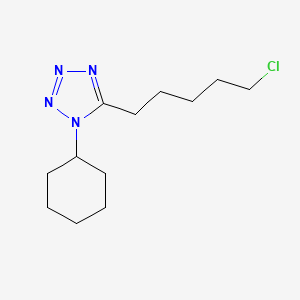
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
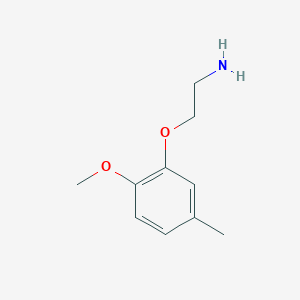
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
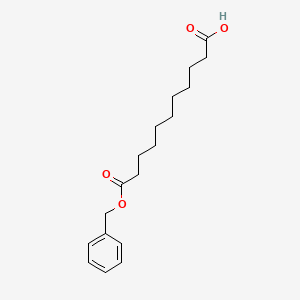
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

